Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of biological activities . They have been found to have anti-tubercular properties and show better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, can undergo various chemical reactions due to the presence of reactive sites in their molecular structure . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Scientific Research Applications
Antimicrobial and Antitubercular Activity
The compound's scaffold, benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, has been identified as a potent anti-mycobacterial chemotype. Studies have demonstrated its effectiveness against Mycobacterium tuberculosis strains with low cytotoxicity, suggesting potential in treating tuberculosis (Pancholia et al., 2016). Additionally, derivatives of benzo[d]thiazol have shown variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Antiproliferative Activity
Compounds structurally related to benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have been studied for their antiproliferative activity. For example, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a structurally similar compound, showed promising results in this area (Prasad et al., 2018).
Drug-Likeness and Pharmacological Properties
Research has been conducted on similar compounds to assess their drug-likeness properties and in vitro microbial activity. These studies provide insight into the pharmacological potential and therapeutic index of such compounds (Pandya et al., 2019).
Molecular Docking Studies
Molecular docking studies have been performed on benzothiazolopyridine compounds, demonstrating their interactions with key receptors in diseases such as breast cancer. This suggests potential applications in designing targeted therapies (Shirani et al., 2021).
Structural Characterization and Analysis
Structural characterization and analysis of related compounds, such as azoxy derivatives of benzo[d]thiazol, provide valuable information for understanding the molecular properties and potential therapeutic uses of these compounds (Richter et al., 2022).
Organic Semiconductor Applications
Benzo[d]thiazole derivatives have been employed in the development of organic semiconductors for applications in electronics and optoelectronics, demonstrating the versatility of these compounds beyond pharmaceutical uses (Chen et al., 2016).
Future Directions
Benzothiazole derivatives, including this compound, have shown promising anti-tubercular activity . Future research could focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies. This could potentially lead to the development of new anti-tubercular drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to show antitumor potential . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
Similar compounds have shown to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect various pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzothiazole core can interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits . Additionally, the compound’s interaction with proteins like heat shock proteins and chaperones can modulate protein folding and stability, contributing to its cytoprotective effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses . The compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization . Furthermore, its impact on cell proliferation and apoptosis makes it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function . It also acts as an enzyme inhibitor, targeting enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . Additionally, the compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical interactions and cellular responses . Prolonged exposure to the compound can lead to adaptive changes in cells, such as altered gene expression and metabolic reprogramming .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and cytoprotection . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . The threshold for these adverse effects varies depending on the animal model and the specific physiological context .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors like NADH and FAD can influence redox balance and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, its binding to serum proteins like albumin can affect its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by post-translational modifications and targeting signals . Its localization to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cellular behavior . Additionally, its presence in mitochondria can affect mitochondrial function and energy production .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)13-2-4-17(23-10-13)27-14-5-7-25(8-6-14)18(26)12-1-3-15-16(9-12)28-11-24-15/h1-4,9-11,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTZYMODHQOOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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